3-溴-4-羟基-2H-香豆素-2-酮

描述

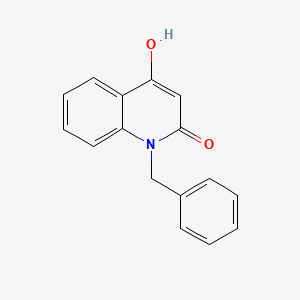

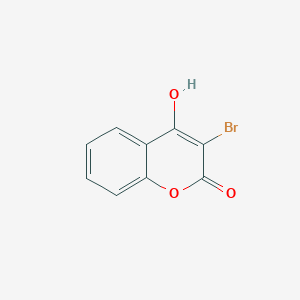

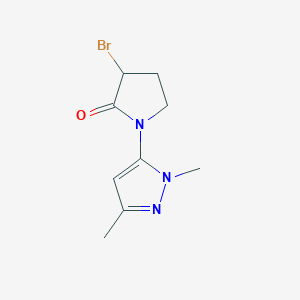

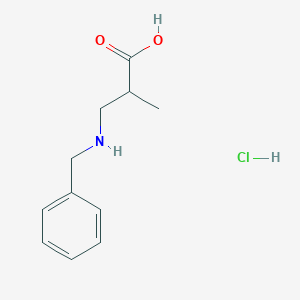

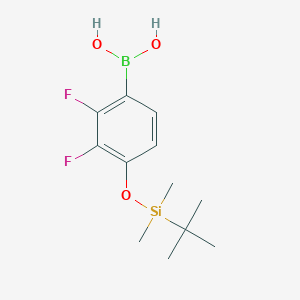

3-Bromo-4-hydroxy-2H-chromen-2-one is an organic compound with the molecular formula C9H5BrO3 . It belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .

Molecular Structure Analysis

The molecular structure of 3-bromo-4-hydroxy-2H-chromen-2-one consists of a 2H-chromene ring and a bromine substituent . The bond lengths and angles derived from similar structures are within normal ranges .Chemical Reactions Analysis

While specific chemical reactions involving 3-bromo-4-hydroxy-2H-chromen-2-one are not available, it’s known that similar compounds have shown reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

3-Bromo-4-hydroxy-2H-chromen-2-one has a density of 1.9±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 174.1±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .科学研究应用

Synthesis of Biologically Active Heterocyclic Compounds

“3-bromo-4-hydroxy-2H-chromen-2-one” has been studied for its potential use in synthesizing various biologically active heterocyclic compounds. These include pyran and pyridine derivatives, which are known for their wide range of biological activities. The compound’s ability to undergo multicomponent reactions with aromatic aldehydes and malononitrile suggests its versatility in creating pharmacologically relevant structures .

Antitumor Activity

Similar compounds have shown promising results in antitumor activity against liver carcinoma (HEPG2-1). The structure of “3-bromo-4-hydroxy-2H-chromen-2-one” could be leveraged to synthesize new derivatives with potential antitumor properties, given its related chemical framework .

Antifungal Activity

The introduction of certain structural elements, such as the chromene skeleton, has been observed to significantly improve antifungal activity in related compounds. This indicates that “3-bromo-4-hydroxy-2H-chromen-2-one” may also be useful in designing new antifungal agents .

Chemical Structure Analysis

The chemical structure of “3-bromo-4-hydroxy-2H-chromen-2-one” provides insights into its reactivity and potential applications. Its molecular framework suggests possible uses in organic synthesis and as a building block for more complex molecules .

Material Safety Data Sheet (MSDS)

Understanding the safety profile of “3-bromo-4-hydroxy-2H-chromen-2-one” is crucial for its handling and application in scientific research. The MSDS provides detailed information on its properties, handling precautions, and safety measures .

未来方向

属性

IUPAC Name |

3-bromo-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCCDBMPGIEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-hydroxy-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-bromo-4-hydroxy-2H-chromen-2-one in the synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A1: 3-Bromo-4-hydroxy-2H-chromen-2-one acts as a crucial building block in the one-pot synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. This organocatalytic reaction, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, involves the condensation of this compound with aldehydes and barbituric acids. [] The bromine atom and the hydroxyl group present in its structure offer specific reactivity, enabling the formation of the desired spirocyclic framework.

Q2: Are there any potential applications for the synthesized spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A2: While specific applications are not detailed in the research paper, the authors suggest that these novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones may exhibit interesting pharmacological and physiological activities. [] This speculation arises from the presence of the spirochroman and furo[2,3-d]pyrimidine moieties, which are known pharmacophores in various bioactive molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)

![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)